molecular formula C19H20N4O5S B14996963 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14996963
M. Wt: 416.5 g/mol
InChI Key: BWFDXLCESZDVDS-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a methoxyphenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation reactions often use reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Piperidine Carboxamide: This can be synthesized through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for treating diseases by modulating specific biological targets.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The benzoxadiazole ring could be involved in binding to the active site, while the sulfonyl and methoxyphenyl groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE: Lacks the methoxy group, which might affect its binding properties.

    1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: The methoxy group is in a different position, potentially altering its biological activity.

Uniqueness

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20N4O5S/c1-27-15-5-2-4-14(12-15)20-19(24)13-8-10-23(11-9-13)29(25,26)17-7-3-6-16-18(17)22-28-21-16/h2-7,12-13H,8-11H2,1H3,(H,20,24)

InChI Key

BWFDXLCESZDVDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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